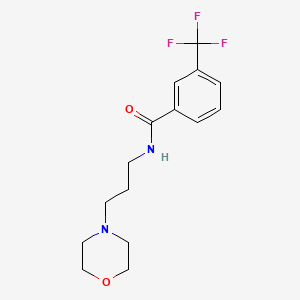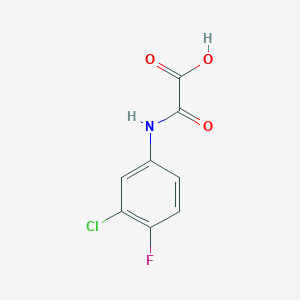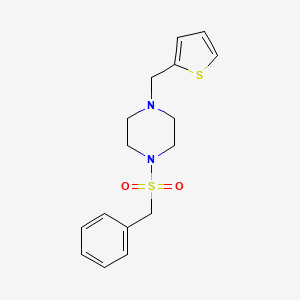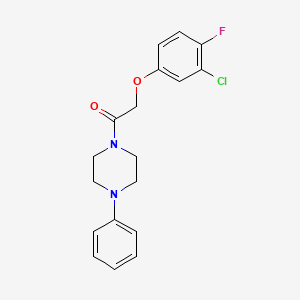![molecular formula C17H17F3N2O B10971475 1-(1-Phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10971475.png)
1-(1-Phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-PHENYLPROPYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is a synthetic organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a phenylpropyl group and a trifluoromethylphenyl group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-PHENYLPROPYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA typically involves the reaction of 1-phenylpropylamine with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but with optimized conditions for large-scale synthesis. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-PHENYLPROPYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding urea oxides.
Reduction: Reduction reactions could convert the urea group into amines.
Substitution: The phenyl groups may undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while reduction could produce amines.
Scientific Research Applications
N-(1-PHENYLPROPYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigation of its pharmacological properties, such as potential therapeutic effects or toxicity.
Industry: Use in the development of new materials or as a component in chemical formulations.
Mechanism of Action
The mechanism by which N-(1-PHENYLPROPYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to proteins, enzymes, or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-[3-(trifluoromethyl)phenyl]urea: Lacks the phenylpropyl group.
N-(1-Phenylethyl)-N’-[3-(trifluoromethyl)phenyl]urea: Similar structure but with a phenylethyl group instead of phenylpropyl.
N-(1-Phenylpropyl)-N’-phenylurea: Lacks the trifluoromethyl group.
Uniqueness
N-(1-PHENYLPROPYL)-N’-[3-(TRIFLUOROMETHYL)PHENYL]UREA is unique due to the combination of the phenylpropyl and trifluoromethylphenyl groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H17F3N2O |
|---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
1-(1-phenylpropyl)-3-[3-(trifluoromethyl)phenyl]urea |
InChI |
InChI=1S/C17H17F3N2O/c1-2-15(12-7-4-3-5-8-12)22-16(23)21-14-10-6-9-13(11-14)17(18,19)20/h3-11,15H,2H2,1H3,(H2,21,22,23) |
InChI Key |
LUYYFLKELOGHLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B10971427.png)


![3-{[1-(4-Ethylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10971452.png)
![2-({4-(2-methoxyethyl)-5-[1-(phenylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B10971466.png)

![2-[1-(2,3-dimethylphenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971479.png)
![N-(4-ethoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B10971486.png)
![4-{[3-Carbamoyl-4-(2,4-dichlorophenyl)thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10971490.png)
![2-[1-(3,4-dichlorophenoxy)ethyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971492.png)

